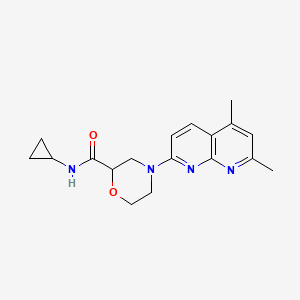![molecular formula C17H23N9 B12265678 N-ethyl-4-methyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12265678.png)
N-ethyl-4-methyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-4-methyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound with a unique structure that combines elements of pyrimidine, piperazine, and purine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the piperazine ring: This step involves the reaction of the pyrimidine intermediate with piperazine derivatives, often under reflux conditions.
Attachment of the purine moiety: The final step involves the coupling of the piperazine-pyrimidine intermediate with a purine derivative, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-4-methyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: It may serve as a tool for studying cellular processes and signaling pathways.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-ethyl-4-methyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone
- 2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate
Uniqueness
N-ethyl-4-methyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine is unique due to its combination of pyrimidine, piperazine, and purine moieties, which confer distinct chemical and biological properties. This structural uniqueness may result in specific interactions with molecular targets that are not observed with similar compounds.
Propriétés
Formule moléculaire |
C17H23N9 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
N-ethyl-4-methyl-6-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H23N9/c1-4-18-17-22-12(2)9-13(23-17)25-5-7-26(8-6-25)16-14-15(19-10-20-16)24(3)11-21-14/h9-11H,4-8H2,1-3H3,(H,18,22,23) |
Clé InChI |
JIJUPZPZFJPJIW-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B12265603.png)
![Phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid](/img/structure/B12265611.png)
![N-cyclopropyl-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine-2-carboxamide](/img/structure/B12265615.png)
![N-[1-(2-cyanopyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B12265618.png)
![2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12265628.png)
![4-[1-(6-Methylpyrazin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12265631.png)
![6-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12265636.png)
![4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}benzonitrile](/img/structure/B12265642.png)
![4-{2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12265647.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12265651.png)
![4-chloro-1-{[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12265659.png)
![2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-4-amine](/img/structure/B12265670.png)
![1-benzyl-N-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12265676.png)
